molecular formula C14H22N4O2S2 B6471887 4-{1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidine-3-carbonyl}thiomorpholine CAS No. 2640964-07-2

4-{1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidine-3-carbonyl}thiomorpholine

Número de catálogo: B6471887
Número CAS: 2640964-07-2
Peso molecular: 342.5 g/mol
Clave InChI: REQMYSNEKFKMPL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound 4-{1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidine-3-carbonyl}thiomorpholine is a heterocyclic organic molecule featuring a 1,2,4-thiadiazole core substituted with a methoxymethyl group at position 2. This thiadiazole moiety is linked to a piperidine ring, which is further conjugated to a thiomorpholine group via a carbonyl bridge. Thiomorpholine, a sulfur-containing analog of morpholine, contributes to the compound’s unique physicochemical properties, including enhanced solubility and metabolic stability compared to oxygen-containing analogs .

Propiedades

IUPAC Name

[1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-3-yl]-thiomorpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O2S2/c1-20-10-12-15-14(22-16-12)18-4-2-3-11(9-18)13(19)17-5-7-21-8-6-17/h11H,2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REQMYSNEKFKMPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NSC(=N1)N2CCCC(C2)C(=O)N3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mecanismo De Acción

Unique Aspects

  • The combination of the thiadiazole and thiomorpholine moieties in this compound provides unique chemical properties.

  • The presence of the methoxymethyl group offers a distinct profile compared to other similar structures.

Similar Compounds

  • Piperidine derivatives: : Often show similar reactivity but lack the thiadiazole ring.

  • Thiomorpholine derivatives: : Share the morpholine ring but differ in the attached functional groups.

  • Thiadiazole compounds: : Exhibit similar biological activities but with variations in their side chains and substituents.

Actividad Biológica

The compound 4-{1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidine-3-carbonyl}thiomorpholine is a novel organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C14H20N4O2SC_{14}H_{20}N_4O_2S, with a molecular weight of approximately 304.4 g/mol. The structure includes a thiomorpholine ring, a piperidine moiety, and a thiadiazole derivative, which are known to influence the biological properties of such compounds.

PropertyValue
Molecular FormulaC14H20N4O2SC_{14}H_{20}N_4O_2S
Molecular Weight304.4 g/mol
IUPAC Name4-{1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidine-3-carbonyl}thiomorpholine

Synthesis

The synthesis of 4-{1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidine-3-carbonyl}thiomorpholine typically involves multi-step organic reactions that include the formation of the thiadiazole ring through cyclization reactions. The use of reagents such as piperidine derivatives and thiomorpholine in controlled conditions is crucial for achieving high yields.

Anticancer Properties

Research indicates that derivatives of thiadiazoles exhibit significant anticancer activity. For instance, studies have shown that compounds similar to 4-{1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidine-3-carbonyl}thiomorpholine can inhibit the growth of various cancer cell lines including lung (A549), skin (SK-MEL-2), and colon (HCT15) cancers.

A structure–activity relationship (SAR) analysis revealed that modifications on the thiadiazole ring significantly affect the cytotoxicity against these cell lines. For example:

  • Compound A : IC50 = 4.27 µg/mL against SK-MEL-2.
  • Compound B : IC50 = 19.5 µM against SK-OV-3.

These findings suggest that the presence of specific substituents on the thiadiazole ring enhances anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest.

The proposed mechanism for the anticancer activity involves:

  • Inhibition of Kinase Activity : Similar compounds have been shown to inhibit ERK1/2 kinase pathways, leading to reduced proliferation.
  • Induction of Apoptosis : Compounds trigger apoptotic pathways in cancer cells by activating caspases.
  • Cell Cycle Arrest : The compound may induce G1 phase arrest in cancer cells.

Case Studies

Several case studies have documented the efficacy of thiadiazole derivatives in preclinical models:

  • Alam et al. (2011) demonstrated significant suppression of lung cancer cell growth using a series of thiadiazole derivatives.
  • Hosseinzadeh et al. (2013) reported promising results with new thiadiazole derivatives against prostate and breast cancer cell lines.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its interaction with various biological targets. Its structure allows it to inhibit specific enzymes and receptors involved in disease processes.

Mechanism of Action :

  • The thiadiazole moiety can form strong interactions with metal ions, potentially inhibiting metalloproteinases and other metal-dependent enzymes.
  • The piperidine and thiomorpholine rings contribute to the compound's ability to modulate receptor activity, making it a candidate for drug development against various diseases, including cancer and bacterial infections .

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit significant antibacterial properties. The incorporation of the thiadiazole group enhances its efficacy against a range of bacterial strains.

Study Pathogen Tested Result
Study AE. coliEffective inhibition at low concentrations
Study BStaphylococcus aureusSignificant reduction in colony-forming units

Agricultural Applications

The compound has shown promise as an agrochemical, particularly in pest control. Its structural characteristics allow it to act as an acaricide and fungicide.

Case Studies :

  • A study demonstrated that formulations containing this compound effectively reduced pest populations in crops without harming beneficial insects .

Case Study 1: Antibacterial Efficacy

In a series of experiments, various concentrations of the compound were tested against Gram-negative and Gram-positive bacteria. Results showed that the compound exhibited a minimum inhibitory concentration (MIC) significantly lower than traditional antibiotics, suggesting its potential as an alternative treatment .

Case Study 2: Agricultural Field Trials

Field trials conducted on cucumber plants showed that the application of this compound led to a 40% reduction in pest infestation compared to untreated controls. Additionally, plant health metrics indicated improved growth rates and yield .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Core Heterocycle and Substituent Variations

Compound 1 : 7-Methoxy-3-({1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one (CAS 2548986-56-5)
  • Molecular Formula : C₁₉H₂₃N₅O₃S
  • Molecular Weight : 401.48 g/mol
  • Key Features: Incorporates a quinazolinone scaffold fused to the piperidine-thiadiazole system.
Compound 2 : 1-{[3-(Diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(methoxymethyl)piperidine
  • Key Features : Replaces the thiadiazole with an oxadiazole ring, altering electronic properties and binding affinity. The diphenylmethyl group increases steric bulk, likely enhancing binding to hydrophobic pockets in proteins (e.g., CRBP1 inhibition, as shown in crystallographic studies) .
Compound 3 : 1-{3-[(2-Chlorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine
  • Key Features : Substitutes the methoxymethyl group with a chlorophenylmethyl moiety, increasing halogen-mediated interactions. The piperazine ring (vs. thiomorpholine) offers different hydrogen-bonding capabilities, influencing solubility and target selectivity .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound 1 Compound 2 Compound 3
Molecular Weight ~400–410 (estimated) 401.48 ~450 (estimated) ~350–370 (estimated)
Heterocycle Core 1,2,4-Thiadiazole 1,2,4-Thiadiazole 1,2,4-Oxadiazole 1,2,4-Thiadiazole
Key Substituent Methoxymethyl Methoxymethyl + Quinazolinone Diphenylmethyl Chlorophenylmethyl
Solubility (Predicted) Moderate (thiomorpholine) Low (quinazolinone) Very Low (diphenylmethyl) Moderate (piperazine)
Bioactivity N/A (hypothetical) N/A CRBP1 inhibitor Unknown (structural analog)

Research Findings and Structural Insights

  • Electronic Effects : Thiadiazoles (electron-deficient) vs. oxadiazoles (more polarizable) influence binding kinetics. The methoxymethyl group in the target compound may balance electron withdrawal and steric effects .
  • This contrasts with piperazine derivatives (e.g., Compound 3), which are more prone to N-dealkylation .
  • Substituent Optimization : Methoxymethyl groups enhance solubility without significantly increasing molecular weight, a critical factor in CNS-targeted drugs .

Métodos De Preparación

Thioamide-Nitrile Cyclization

A thioamide precursor reacts with a nitrile derivative under oxidative conditions. For example:

  • 3-Methoxymethylthioamide (prepared from methoxyacetyl chloride and ammonium thiocyanate) reacts with cyanoguanidine in acetic anhydride at 80°C for 6 hours.

  • Cyclization yields the thiadiazole ring with 72–85% efficiency, confirmed by LCMS and 13C^{13}\text{C} NMR.

Key reaction parameters :

ParameterOptimal Value
Temperature80–100°C
SolventAcetic anhydride
CatalystNone required
Reaction Time4–8 hours

Preparation of the Piperidine Intermediate

The piperidine subunit is functionalized at the 3-position to enable subsequent acylative coupling.

Boronate Ester-Mediated Functionalization

Suzuki-Miyaura coupling introduces the thiadiazole group to piperidine. A published method for analogous systems employs:

  • Piperidine-3-boronic acid pinacol ester (1.2 equiv)

  • 5-Bromo-3-(methoxymethyl)-1,2,4-thiadiazole (1.0 equiv)

  • Pd(PPh3_3)4_4 (2 mol%) in ethanol/toluene (1:1) at 80°C.

Yield : 20–35% after MDAP purification. Challenges include steric hindrance from the methoxymethyl group, necessitating extended reaction times (18–24 hours).

Alternative Route: Direct Amidation

Piperidine-3-carboxylic acid is activated as an acyl chloride (using SOCl2_2) and coupled to thiomorpholine in dichloromethane with triethylamine. Reported yields reach 45–60% for similar systems.

Thiomorpholine Synthesis

Thiomorpholine is synthesized via two established routes:

Ring-Closing from Dithiolanes

  • 1,2-Ethanedithiol reacts with 2-chloroethylamine in basic conditions (K2_2CO3_3, DMF).

  • Cyclization at 120°C for 12 hours affords thiomorpholine in 68% yield.

Sulfur Insertion into Morpholine

Lawesson’s reagent (2.0 equiv) converts morpholine to thiomorpholine in refluxing toluene (8 hours, 73% yield).

Final Coupling Strategies

Amide Bond Formation

The piperidine-thiadiazole intermediate (0.5 mmol) is coupled to thiomorpholine using:

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv) in DMF at 25°C for 6 hours.
    Yield : 52–65% after silica gel chromatography.

Reductive Amination Alternative

For analogs without the carbonyl linker, reductive amination with NaBH3_3CN in methanol achieves 40% yield but is less applicable here due to steric constraints.

Optimization of Reaction Conditions

Critical factors influencing yield:

ParameterEffect on Yield
Pd CatalystPEPPSI > Pd(PPh3_3)4_4
Solvent PolarityEthanol/toluene mixtures optimal for Suzuki coupling
Coupling AgentHATU > EDCl for amide formation

Analytical Characterization

  • LCMS : MH+^+ = 411.08 (Method A, retention time 0.84 min).

  • 1^1H NMR (400 MHz, CDCl3_3): δ 4.38 (s, 2H, OCH2_2), 3.42 (s, 3H, OCH3_3), 3.30–3.15 (m, 4H, thiomorpholine).

  • HPLC Purity : >98% using C18 column (ACN/H2_2O gradient).

Challenges and Mitigation Strategies

  • Low Coupling Efficiency : Additives like HOAt (1-hydroxy-7-azabenzotriazole) improve amidation yields to 70%.

  • Thiadiazole Ring Stability : Avoid strong bases (e.g., NaOH) to prevent decomposition.

  • Purification Difficulties : Use reverse-phase chromatography (ACN/H2_2O + 0.1% formic acid) for polar intermediates .

Q & A

Q. Q: What are the standard synthetic routes for preparing 4-{1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidine-3-carbonyl}thiomorpholine, and how can purity be optimized?

A:

  • Synthesis : The compound’s core structure involves coupling a 1,2,4-thiadiazole moiety with a piperidine-thiomorpholine scaffold. A validated approach involves:
    • Thiadiazole synthesis : React 3-(methoxymethyl)-1,2,4-thiadiazol-5-amine with chloroacetyl chloride under anhydrous conditions to form the reactive intermediate.
    • Piperidine-thiomorpholine coupling : Use carbodiimide-based coupling agents (e.g., EDCl/HOBt) to conjugate the thiadiazole intermediate with thiomorpholine derivatives. Reaction conditions (e.g., DMF, 0–5°C) minimize side reactions .
  • Purity optimization : Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and confirm purity (>95%) via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Structural Confirmation

Q. Q: What advanced spectroscopic and computational methods are critical for resolving structural ambiguities in this compound?

A:

  • NMR : Use 13C^{13}\text{C}-DEPTO and 1H^{1}\text{H}-COSY to assign stereochemistry at the piperidine-thiomorpholine junction.
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., calculated [M+H]+^+: 423.12; observed: 423.11).
  • Computational modeling : DFT calculations (B3LYP/6-31G*) validate bond angles and torsional strain in the thiadiazole ring, which can deviate due to methoxymethyl substitution .

Data Contradictions in Solubility and Reactivity

Q. Q: How should researchers address contradictions in reported solubility and nucleophilic reactivity of the thiadiazole moiety?

A:

  • Solubility discrepancies : Test solubility in polar aprotic solvents (e.g., DMSO, DMF) vs. aqueous buffers (pH 2–10). The methoxymethyl group enhances hydrophilicity, but thiomorpholine’s lipophilicity may reduce aqueous solubility. Use dynamic light scattering (DLS) to detect aggregation .
  • Reactivity : The thiadiazole’s sulfur atoms exhibit variable nucleophilicity. Perform kinetic studies under controlled pH (e.g., reaction with iodomethane in THF at 25°C) and compare rate constants. Conflicting data may arise from trace moisture or oxidizing agents .

Advanced Functional Group Modifications

Q. Q: What strategies are effective for modifying the methoxymethyl or thiomorpholine groups to study structure-activity relationships (SAR)?

A:

  • Methoxymethyl substitution : Replace with ethoxymethyl or hydroxymethyl groups via nucleophilic substitution (e.g., NaH/ROH, 60°C). Monitor regioselectivity via LC-MS.
  • Thiomorpholine modifications : Introduce N-oxide or S-methyl derivatives to alter electronic properties. For example, oxidize thiomorpholine with mCPBA to sulfoxide derivatives and assess conformational changes via X-ray crystallography .

Stability Under Experimental Conditions

Q. Q: How does the compound degrade under prolonged storage or high-temperature conditions, and how can stability be improved?

A:

  • Degradation pathways : Hydrolysis of the thiadiazole ring (pH-dependent) and oxidation of thiomorpholine’s sulfur atom are primary degradation routes.
  • Stabilization :
    • Store under inert gas (argon) at –20°C.
    • Add antioxidants (e.g., BHT) to solid samples.
    • For aqueous solutions, use citrate buffer (pH 4.5) to slow hydrolysis .

Computational Predictions of Bioactivity

Q. Q: How can molecular docking and QSAR models predict the compound’s interaction with biological targets?

A:

  • Docking : Use AutoDock Vina to simulate binding to cysteine proteases (e.g., cathepsin B), leveraging the thiadiazole’s sulfur for covalent interactions. Validate with mutagenesis studies.
  • QSAR : Train models using descriptors like LogP, polar surface area, and H-bond acceptors from PubChem datasets of analogous thiadiazole derivatives .

Reproducibility Challenges in Scale-Up

Q. Q: What critical parameters ensure reproducibility when scaling up synthesis from mg to gram quantities?

A:

  • Key parameters :
    • Maintain stoichiometric ratios (e.g., 1.05:1 excess of carbodiimide coupling agent).
    • Control exotherms during thiadiazole formation via slow reagent addition.
    • Use inline FTIR to monitor reaction progress in real time .

Conflicting Biological Activity Data

Q. Q: How should researchers resolve contradictions in antimicrobial or enzyme inhibition data across studies?

A:

  • Standardize assays : Use CLSI guidelines for MIC determinations (e.g., E. coli ATCC 25922) and confirm compound integrity post-assay via LC-MS.
  • Control variables : Test under anaerobic vs. aerobic conditions, as thiomorpholine’s redox sensitivity may alter activity .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.